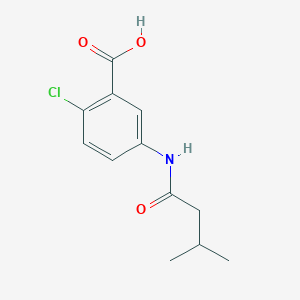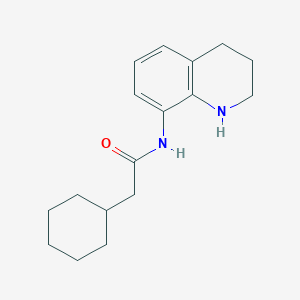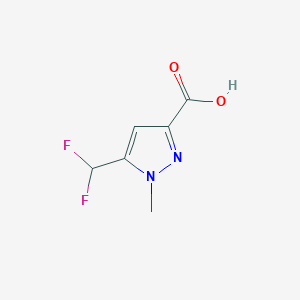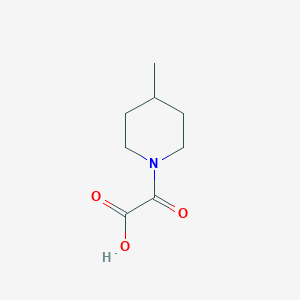![molecular formula C5H12N2O4S B1451759 2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid CAS No. 1042806-04-1](/img/structure/B1451759.png)
2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid
Descripción general
Descripción
“2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid” is a chemical compound with the CAS Number: 1042806-04-1. It has a molecular weight of 196.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is [(dimethylamino)sulfonylamino]acetic acid . The InChI code for this compound is 1S/C5H12N2O4S/c1-6(2)12(10,11)7(3)4-5(8)9/h4H2,1-3H3,(H,8,9) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Amino Acid Analysis
2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid is useful in amino acid analysis, particularly as a solvent for the ninhydrin reaction. It has been shown to be a superior solvent compared to Methyl Cellosolve for the reduced form of ninhydrin (hydrindantin), offering equal performance with improved stability in amino acid determination methods (Moore, 1968).
Synthesis of Anti-inflammatory Agents
This compound has been involved in the synthesis of various derivatives aimed at potential anti-inflammatory applications. Specifically, its use in synthesizing pyrrole-1-acetic acids, which are considered for their anti-inflammatory properties, exemplifies its role in medicinal chemistry (Ross & Sowell, 1987).
Antioxidant and Enzyme Inhibition Studies
The synthesis and characterization of new amino acid derivatives, including this compound, have been studied for their antioxidant properties and inhibitory activity against enzymes like xanthine oxidase. This is significant in exploring potential therapeutic applications (Ikram et al., 2015).
Antibacterial Applications
Research has been conducted on derivatives of this compound for their antibacterial properties. The creation of specific aminoalkyl esters of substituted acetic and propionic acids, which include this compound, has shown promising antibacterial activity (Isakhanyan et al., 2013).
Heterocyclic Synthesis
Its application extends to the synthesis of heterocyclic compounds. For instance, its involvement in the creation of imidazolecarboxaldehydes and their rearrangement illustrates its versatility in organic synthesis and the development of novel compounds with potential biological activities (Kim et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
2-[dimethylsulfamoyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O4S/c1-6(2)12(10,11)7(3)4-5(8)9/h4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZSHPXCIOYHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B1451680.png)




![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)

![[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1451687.png)

![Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine](/img/structure/B1451690.png)



